2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid
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Overview
Description
2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid is a synthetic organic compound with the molecular formula C19H16N2O3 and a molecular weight of 320.35 g/mol . This compound features a perimidine moiety linked to a phenoxyacetic acid structure, making it a unique entity in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid typically involves the reaction of 2,3-dihydro-1H-perimidine with 4-bromophenoxyacetic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The phenoxyacetic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The perimidine ring can be reduced under hydrogenation conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced perimidine derivatives.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid involves its interaction with specific molecular targets. The perimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The phenoxyacetic acid part may facilitate cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-dihydro-1H-perimidin-2-yl)benzoic acid
- 4-(2,3-dihydro-1H-perimidin-2-yl)-phenol
- 2-(2,3-dihydro-1H-perimidin-2-yl)-6-ethoxy-phenol
Uniqueness
2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid stands out due to its unique combination of a perimidine ring and a phenoxyacetic acid moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-17(23)11-24-14-9-7-13(8-10-14)19-20-15-5-1-3-12-4-2-6-16(21-19)18(12)15/h1-10,19-21H,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVECSKYHCDTNFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC=C(C=C4)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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